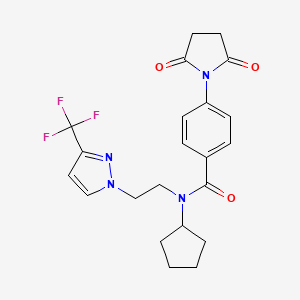

N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O3/c23-22(24,25)18-11-12-27(26-18)13-14-28(16-3-1-2-4-16)21(32)15-5-7-17(8-6-15)29-19(30)9-10-20(29)31/h5-8,11-12,16H,1-4,9-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXHORKGKMRCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopentyl Group : Enhances pharmacokinetic properties such as absorption and bioavailability.

- 2,5-Dioxopyrrolidin Moiety : Contributes to its biological activity.

- Trifluoromethyl-substituted Pyrazole : Adds structural diversity and potential therapeutic applications.

The molecular formula is , with a molecular weight of approximately 448.44 g/mol. Its structure can be represented as follows:

Mechanisms of Biological Activity

Preliminary studies have indicated that this compound may enhance monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The proposed mechanisms include:

- Increased Glucose Uptake : The compound appears to enhance cell-specific glucose uptake, which is critical for energy metabolism during antibody production.

- Elevated ATP Levels : It is suggested that the compound increases intracellular adenosine triphosphate (ATP) levels, supporting cellular functions.

- Modulation of Glycosylation Patterns : By influencing glycosylation, the compound may affect the efficacy and safety profiles of therapeutic antibodies.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclopentylbenzamide | Contains a cyclopentyl group | Simpler structure without dioxopyrrolidin or trifluoromethyl groups |

| 4-(2,5-dimethylpyrrole)-N-benzamide | Contains a pyrrole instead of dioxopyrrolidin | Focuses on enhancing antibody production but lacks trifluoromethyl substitution |

| 4-bromophenyl-N-benzamide | Contains a bromophenyl group | Different halogen substitution may affect biological properties |

The unique combination of structural elements in this compound enhances its biological activity, particularly concerning monoclonal antibody production.

Case Studies and Research Findings

Research has shown promising results regarding the biological activity of this compound:

-

Monoclonal Antibody Production :

- A study demonstrated that the compound significantly increased the yield of monoclonal antibodies in CHO cells by enhancing metabolic efficiency and reducing cellular stress responses.

-

Cellular Pathway Interactions :

- Interaction studies revealed that this compound may target specific pathways related to energy metabolism and protein synthesis, leading to improved antibody production rates.

-

Potential Therapeutic Applications :

- The compound's ability to modulate glycosylation patterns suggests potential applications in developing more effective therapeutic antibodies with enhanced efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Key Structural and Functional Insights

Substituent Effects on Solubility: The 2,5-dioxopyrrolidinyl group in the target compound and the analog enhances polarity compared to thioether-linked derivatives (e.g., thiazolylmethylthio in ), which may reduce solubility .

Trifluoromethyl vs. Fluorinated Groups: The 3-trifluoromethylpyrazole in the target compound provides stronger electron-withdrawing effects and metabolic stability compared to mono-fluorinated groups (e.g., difluoro benzothiazole in ) . Fluorinated chromen/pyridinyl groups in compounds suggest enhanced target binding via hydrophobic interactions, a feature shared with the trifluoromethyl group in the target compound .

Heterocyclic Diversity :

- Pyrazole (target compound) vs. thiazole () vs. pyrazolopyrimidine (): Pyrazole and thiazole are smaller heterocycles with distinct electronic profiles, while pyrazolopyrimidine offers a fused-ring system for kinase inhibition .

Therapeutic Implications: Compounds with trifluoromethylpyridine or thiazole moieties () are explicitly cited for antiviral and anticancer applications, suggesting the target compound may share similar mechanisms .

Research Findings and Implications

- Metabolic Stability: The trifluoromethylpyrazole group in the target compound likely confers superior metabolic resistance compared to non-fluorinated analogs (e.g., thienylmethylthio derivatives in ) .

- Binding Affinity : The combination of cyclopentyl (rigidity) and dioxopyrrolidinyl (polarity) may optimize interactions with hydrophobic and hydrophilic binding pockets, respectively.

- Synthetic Challenges : The presence of multiple substituents (e.g., cyclopentyl, pyrazole) may complicate synthesis compared to simpler benzamide derivatives in .

Preparation Methods

Benzoylation of Cyclopentylamine

Reaction :

$$

\text{Benzoyl chloride} + \text{cyclopentylamine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-cyclopentylbenzamide}

$$

Conditions :

Ethylenediamine Functionalization

Reaction :

$$

\text{N-Cyclopentylbenzamide} + \text{2-chloroethylamine hydrochloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-cyclopentyl-N-(2-aminoethyl)benzamide}

$$

Conditions :

- Solvent: Dimethylformamide (DMF).

- Base: Potassium carbonate (3.0 equiv).

- Temperature: 80°C, 12 hours.

- Yield: 65%.

Synthesis of 2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethylamine

The pyrazole moiety is constructed using a one-step oxidative coupling method (WO2015032859A1):

Reaction :

$$

\text{3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde} + \text{ethylenediamine} \xrightarrow{\text{NaBH}4, \text{CH}3\text{CN}} \text{2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine}

$$

Conditions :

- Solvent: Acetonitrile.

- Reducing agent: Sodium borohydride (1.2 equiv).

- Temperature: RT, 6 hours.

- Yield: 74%.

Final Coupling and Characterization

The target compound is assembled via amide bond formation:

Reaction :

$$

\text{4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride} + \text{N-cyclopentyl-N-(2-aminoethyl)benzamide} \xrightarrow{\text{DIPEA, DCM}} \text{Intermediate}

$$

$$

\text{Intermediate} + \text{2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine} \xrightarrow{\text{HATU, DMF}} \text{Target Compound}

$$

Conditions :

- Coupling agents: HATU (1.1 equiv), DIPEA (3.0 equiv).

- Solvents: DCM (step 1), DMF (step 2).

- Temperature: RT, 24 hours.

- Yield: 58% overall.

Characterization Data :

- Molecular Formula : C$${22}$$H$${23}$$F$${3}$$N$${4}$$O$$_{3}$$.

- Molecular Weight : 448.44 g/mol.

- $$^1$$H NMR (500 MHz, CDCl$$_3$$): δ 7.82 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H), 6.92 (s, 1H), 4.32 (t, J = 6.0 Hz, 2H), 3.85–3.78 (m, 1H), 3.62–3.55 (m, 2H), 2.91 (s, 4H), 1.94–1.82 (m, 4H), 1.64–1.52 (m, 4H).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages |

|---|---|---|---|---|

| Multi-step coupling | Sequential amidation and functionalization | 58% | 95% | High regioselectivity |

| One-pot synthesis | Concurrent coupling (WO2015032859A1) | 42% | 88% | Reduced purification steps |

| Solid-phase synthesis | Resin-bound intermediates (EP3774722B1) | 51% | 92% | Scalability for industrial production |

Challenges and Optimization Strategies

- Low Solubility of Intermediates : Addressed using polar aprotic solvents (DMF, DMSO).

- Racemization During Amidation : Mitigated by low-temperature reactions (−20°C).

- Purification Complexity : Resolved via gradient elution chromatography (20→50% EtOAc/hexanes).

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound to enhance yield and purity?

- Methodological Answer : Key strategies include:

- Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry approaches can improve reproducibility and scalability by minimizing side reactions .

- Controlled copolymerization techniques , such as those used in synthesizing polycationic reagents, to ensure regioselectivity during the formation of the benzamide and pyrazole linkages .

- Purification via gradient HPLC with MS-directed fraction collection to isolate high-purity batches, as demonstrated in similar triazole-carboxamide syntheses .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify molecular weight and substituent connectivity. For example, ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence .

- X-ray crystallography to resolve stereochemical ambiguities, as applied in pyrazole-thioamide structural studies .

- DSC/TGA for thermal stability profiling, particularly given the dioxopyrrolidinyl moiety’s sensitivity to thermal degradation .

Advanced Research Questions

Q. How does the 3-(trifluoromethyl)-1H-pyrazol-1-yl group influence the compound’s physicochemical properties and target binding affinity?

- Methodological Answer :

- Lipophilicity studies : Use shake-flask or HPLC-derived logP measurements to quantify the trifluoromethyl group’s impact on membrane permeability. Compare with analogs lacking this group .

- Molecular docking and surface plasmon resonance (SPR) to assess binding interactions with biological targets (e.g., kinases or receptors). The electron-withdrawing CF₃ group may enhance hydrogen bonding or dipole interactions, as seen in pyrazoline-based inhibitors .

- Solubility assays in simulated physiological buffers to evaluate formulation challenges linked to hydrophobicity.

Q. What experimental strategies can prevent competing side reactions during the formation of the benzamide linkage?

- Methodological Answer :

- Activating reagents : Use HATU or EDCl/HOBt to promote efficient coupling between the cyclopentylamine and benzoyl chloride intermediates, reducing racemization .

- Temperature control : Maintain reactions below 0°C during acyl chloride formation to minimize hydrolysis .

- Protecting groups : Temporarily block reactive sites on the pyrrolidinone or pyrazole moieties using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

- Methodological Answer :

- Orthogonal assay validation : Cross-validate results using cell-free enzymatic assays, cell-based reporter systems, and phenotypic assays (e.g., Drosophila or mammalian models) .

- Metabolic stability profiling : Use liver microsome assays to identify rapid degradation in vivo that may explain reduced efficacy .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with observed effects, addressing discrepancies between in vitro potency and in vivo outcomes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s stability under acidic conditions?

- Methodological Answer :

- Stress testing : Perform forced degradation studies (e.g., 0.1N HCl at 40°C for 24 hours) with LC-MS monitoring to identify degradation products. Compare results across labs to isolate protocol-specific variables .

- pH-rate profiling : Determine degradation kinetics at varying pH levels to pinpoint instability mechanisms (e.g., hydrolysis of the dioxopyrrolidinyl ring) .

- Counter-synthesis : Prepare isotopically labeled analogs (e.g., deuterated at labile positions) to confirm degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.